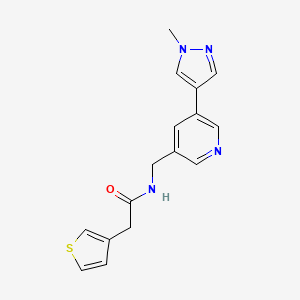
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features:
- Pyrazole ring : Contributes to the compound's biological activity.
- Pyridine ring : Known for its role in various pharmacological activities.
- Thiophene ring : Associated with anti-inflammatory and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering biochemical pathways critical for disease progression.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate physiological responses.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential as antibacterial agents.
| Compound | Bacterial Strain | EC50 (μg/mL) |
|---|---|---|
| 7a | Xanthomonas axonopodis | 8.72 |
| 7b | Pseudomonas syringae | 28.40 |
| 9a | Xanthomonas campestris | 12.85 |
These results indicate that modifications in the structure can enhance antibacterial potency, making this compound a candidate for further development.
Anticancer Potential
N-Heterocycles, including pyrazole derivatives, have been explored for their anticancer properties. The mechanisms typically involve:
- Induction of Apoptosis : Compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : They may inhibit cell proliferation by interfering with cell cycle regulation.
Research has indicated that similar compounds can inhibit cancer cell lines effectively, suggesting that this compound might also possess anticancer properties worth investigating.
Study on Antibacterial Activity
A study evaluating the antibacterial effects of various pyrazole derivatives found that those with thiophene substitutions exhibited enhanced activity against Xanthomonas species. The mechanism was linked to membrane disruption and leakage of intracellular components, leading to bacterial cell death .
Research on Anticancer Effects
In another study focused on pyrazolo[1,5-a]pyrimidine derivatives, researchers reported significant anticancer activity against several human cancer cell lines. The compounds induced apoptosis and inhibited tumor growth in vivo, showcasing the therapeutic potential of similar structural frameworks .
Propiedades
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-10-15(9-19-20)14-4-13(6-17-8-14)7-18-16(21)5-12-2-3-22-11-12/h2-4,6,8-11H,5,7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBTNQPHWLVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














